Rubiadin
Overview
Description
Mechanism of Action
Target of Action
Rubiadin is a potent molecule with a wide range of pharmacological properties . It has been shown to have the highest binding affinity to targeted proteins in an in silico study .
Mode of Action
The exact mode of action of this compound is still largely unknown . It is believed to interact with its targets, leading to changes that result in its various pharmacological effects
Biochemical Pathways
This compound is biosynthesized via the polyketide and chorismate/o-succinylbenzoic acid pathways . It affects various biochemical pathways, leading to its wide range of pharmacological effects .
Pharmacokinetics
This compound may be rapidly metabolized, as suggested by a human liver microsomal (HLM) stability assay .
Result of Action
This compound has been reported to have anticancer, antiosteoporotic, hepatoprotective, neuroprotective, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antimalarial, antifungal, and antiviral properties . The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of pharmacological properties .
Biochemical Analysis
Biochemical Properties
Rubiadin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, biochemical analysis revealed the involvement of caspase-3, PARP cleavage, and DNA fragmentation in this compound-induced apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubiadin can be synthesized through a two-step reaction starting from phthalic anhydride and 2,6-dihydroxytoluene. The first step involves a Friedel-Crafts reaction with aluminum chloride, followed by cyclization with sulfuric acid and boric acid . Another method involves the use of callus cultures of Damnacanthus major, where methyl jasmonate is used as an elicitor to stimulate the production of this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as Rubia cordifolia and Morinda citrifolia. The extraction process typically includes drying the plant material, followed by solvent extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Rubiadin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: this compound can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of various quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Rubiadin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Exhibits anticancer, antiosteoporotic, hepatoprotective, neuroprotective, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antimalarial, antifungal, and antiviral properties
Industry: Used as a natural dye in textiles and food products.
Comparison with Similar Compounds
Rubiadin is compared with other anthraquinones such as alizarin, purpurin, and emodin. These compounds share similar structures but differ in their biological activities and applications:
Alizarin: Used primarily as a dye and in histology.
Purpurin: Known for its antioxidant and antimicrobial properties.
Emodin: Exhibits strong laxative and anticancer activities.
This compound is unique due to its broad spectrum of biological activities and its potential for therapeutic applications .
Properties
IUPAC Name |
1,3-dihydroxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTUXPRIUZXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151651 | |
Record name | Rubiadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-02-2 | |
Record name | Rubiadin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubiadin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubiadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117-02-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUBIADIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY0UH3X06R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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